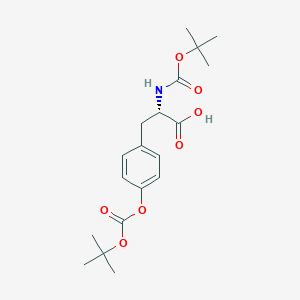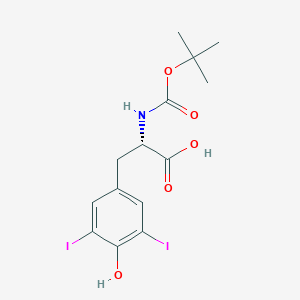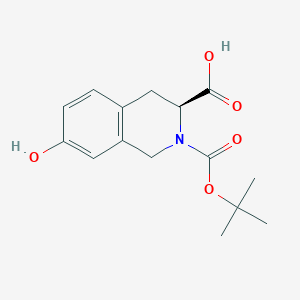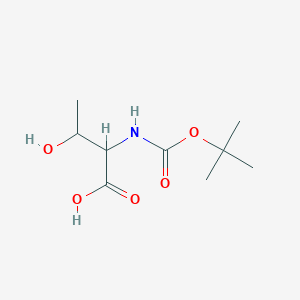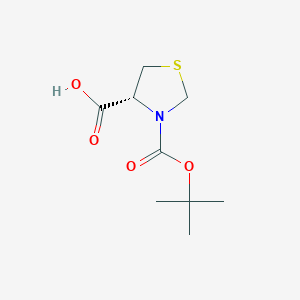
Boc-Met(O2)-OH
概要
説明
Boc-Met(O2)-OH, also known as tert-butyloxycarbonyl-methionine sulfone, is a derivative of methionine, an essential amino acid. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group and an oxidized methionine residue. The Boc group is commonly used in organic synthesis to protect amine functionalities, while the methionine sulfone moiety is a result of the oxidation of the sulfur atom in methionine.
科学的研究の応用
Boc-Met(O2)-OH has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Biology: Studied for its role in oxidative stress and its effects on protein function and structure.
Medicine: Investigated for its potential therapeutic applications, including its role in modulating oxidative stress-related diseases.
Industry: Utilized in the synthesis of complex organic molecules and pharmaceuticals.
作用機序
Target of Action
Boc-Met(O2)-OH, also known as tert-butyloxycarbonyl-methionine, is a derivative of the amino acid methionine . The primary target of this compound is the Neurokinin Receptor , specifically the tachykinin NK1 receptor . This receptor plays a crucial role in the transmission of pain signals in the central nervous system.
Mode of Action
The Boc group in this compound serves as a protecting group for amines in organic synthesis . It prevents certain transformations that would be incompatible with the amine functional group . The Boc group can be removed from the amine using moderately strong acids .
Biochemical Pathways
It’s known that amino acids and their derivatives can influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Pharmacokinetics
It’s known that the compound is soluble in water and dmso , which suggests it could have good bioavailability.
Result of Action
It’s known that the compound can act as a selective agonist of the tachykinin nk1 receptor , which could result in the modulation of pain signals.
Action Environment
Environmental factors such as temperature and pH could potentially influence the action, efficacy, and stability of this compound. For instance, the compound is known to melt at ambient temperatures , which could affect its stability and efficacy.
生化学分析
Biochemical Properties
Boc-Met(O2)-OH interacts with various enzymes and proteins in biochemical reactions. For instance, it has been used as a substrate for peptidase activity measurements . The nature of these interactions often involves the cleavage of the Boc group, revealing the methionine derivative for further biochemical interactions .
Cellular Effects
The effects of this compound on cells are largely dependent on the context of its use. In the context of peptide synthesis, this compound can influence cellular function by contributing to the formation of specific peptide sequences . These peptides can then interact with various cell signaling pathways, influence gene expression, and affect cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with other biomolecules. During peptide synthesis, the Boc group is removed, often through acid-mediated deprotection . This reveals the methionine derivative, which can then be incorporated into peptides. These peptides can interact with various biomolecules, potentially influencing enzyme activity, binding interactions, and gene expression.
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound may undergo changes such as degradation. The Boc group provides stability, protecting the methionine derivative until it is intentionally removed . Any long-term effects on cellular function would be dependent on the specific peptides that this compound is incorporated into.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. As a tool used in peptide synthesis, its effects would be highly dependent on the context of the specific peptides being produced .
Metabolic Pathways
This compound is involved in the metabolic pathways of peptide synthesis . It interacts with enzymes involved in these pathways, and its removal can influence metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely facilitated by standard cellular uptake mechanisms for amino acids and peptides . Its localization or accumulation within cells would be dependent on the specific cellular context.
Subcellular Localization
The subcellular localization of this compound would be dependent on the specific peptides it is incorporated into . Post-translational modifications could direct these peptides to specific compartments or organelles.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Met(O2)-OH typically involves the protection of the amino group of methionine with a Boc group, followed by the oxidation of the sulfur atom to form the sulfone. The protection step can be achieved by reacting methionine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile . The oxidation step can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process typically includes steps for the purification and isolation of the final product, such as crystallization or chromatography, to ensure high purity and yield .
化学反応の分析
Types of Reactions
Boc-Met(O2)-OH can undergo various chemical reactions, including:
Oxidation: Further oxidation of the sulfone group is generally not common, but under specific conditions, it may be possible.
Reduction: The sulfone group can be reduced back to the sulfide or sulfoxide using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Major Products Formed
Oxidation: Methionine sulfone derivatives
Reduction: Methionine sulfide or sulfoxide derivatives
Substitution: Free methionine amine
類似化合物との比較
Boc-Met(O2)-OH can be compared with other Boc-protected amino acids and methionine derivatives:
Boc-Met-OH: Similar to this compound but without the oxidation of the sulfur atom. It is less reactive in redox reactions.
Fmoc-Met(O2)-OH: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc. The choice between Boc and Fmoc depends on the specific synthetic requirements and conditions.
Methionine sulfone: Lacks the Boc protecting group and is more reactive in biological systems due to the free amino functionality.
特性
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfonylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO6S/c1-10(2,3)17-9(14)11-7(8(12)13)5-6-18(4,15)16/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGDRHNBSOQFMF-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCS(=O)(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCS(=O)(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426913 | |
| Record name | Boc-Met(O2)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60280-45-7 | |
| Record name | Boc-Met(O2)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-((tert-butoxycarbonyl)amino)-4-(methylsulfonyl)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




